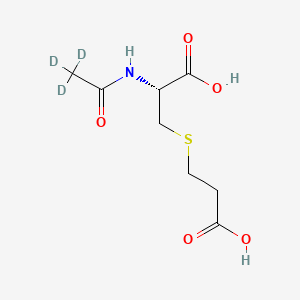
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is often used as a reference standard in analytical chemistry and biochemistry due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 typically involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The stable isotope labeling is achieved by incorporating deuterium atoms (d3) during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to verify the incorporation of stable isotopes and the absence of impurities. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Compounds with substituted functional groups.
科学研究应用
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantification and tracing of metabolic pathways.
Biology: Employed in studies of protein synthesis and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 involves its role as a precursor in the synthesis of proteins and other biomolecules. The compound interacts with various enzymes and metabolic pathways, facilitating the incorporation of stable isotopes into target molecules. This allows researchers to trace and quantify metabolic processes with high precision.
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-labeled version of the compound.
N-Acetyl-L-cysteine: A related compound used as a mucolytic agent and antioxidant.
S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with similar applications.
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential.
属性
分子式 |
C8H13NO5S |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1/i1D3 |
InChI 键 |
CLQPFBSYILTXKI-FYFSCIFKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


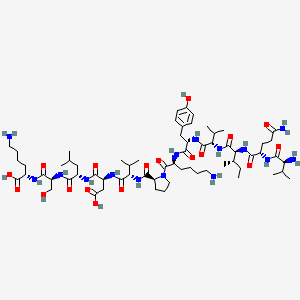
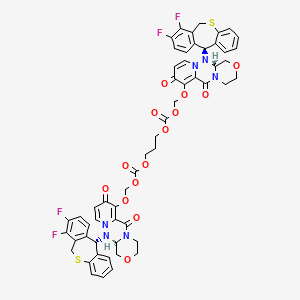
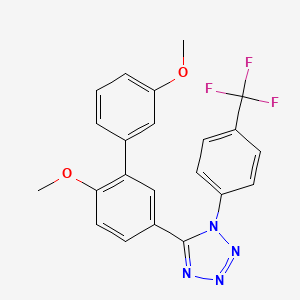
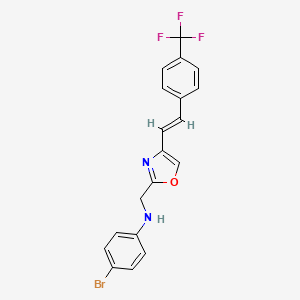
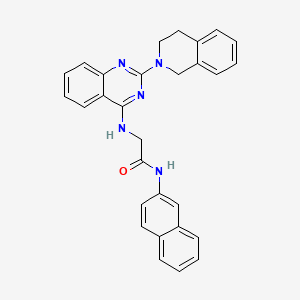
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
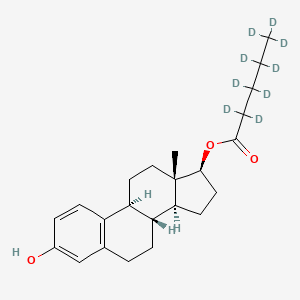
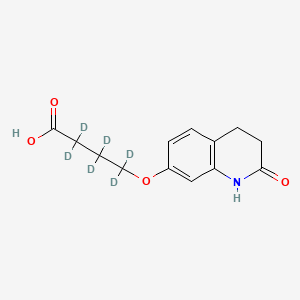
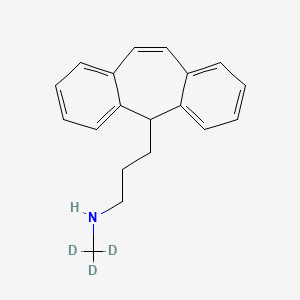
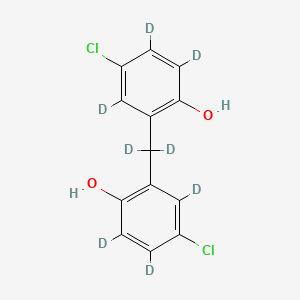

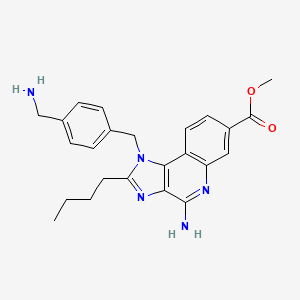
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
